molecular formula C12H10O2 B1450702 4,4'-Dihydroxybiphenyl-D8 CAS No. 612480-60-1

4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702
CAS No.: 612480-60-1
M. Wt: 194.25 g/mol
InChI Key: VCCBEIPGXKNHFW-PGRXLJNUSA-N
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Description

4,4’-Dihydroxybiphenyl is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives .


Synthesis Analysis

4,4’-Dihydroxybiphenyl is prepared by decomposing 4,4’-di (2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .


Molecular Structure Analysis

The molecular formula of 4,4’-Dihydroxybiphenyl is C12H10O2 .


Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl exhibits a strong anti-tyrosinase activity . It has been found to inhibit melanin biosynthesis in B16F10 melanoma cells .


Physical and Chemical Properties Analysis

4,4’-Dihydroxybiphenyl is a solid at 20°C . Its molecular weight is 186.21 . It is insoluble in water but soluble in alcohol and tetrahydrofuran .

Scientific Research Applications

Applications in Solar Energy

  • 4,4'-Dihydroxybiphenyl-D8 has been utilized in the synthesis of novel dye-sensitized solar cells (DSSCs). Researchers designed and synthesized new sensitizers for DSSCs that exhibit red-shifted and expanded absorption bands, resulting in an increased short-circuit photocurrent density and enhanced open-circuit voltages. This led to improved power conversion efficiencies in DSSC devices (W. Zhisheng et al., 2019).

Enzymatic Conversion in Industry

  • 4,4'-Dihydroxybiphenyl is produced through the enzymatic conversion of biphenyl by fungi like Aspergillus parasiticus. This process is significant in the plastics and dye industries, where 4,4'-dihydroxybiphenyl serves as an intermediate for producing polymers like Radel™ and Ultem II™ (D. Abramowicz et al., 1990).

Vibrational Spectra Analysis

  • The vibrational spectra of 4,4′-Difluorobiphenyl-d8 were analyzed to understand the structure of biphenyls in solution. This research helped in determining the dihedral angle of biphenyl compounds, providing essential insights for chemical and pharmaceutical industries (R. J. Pulham et al., 1984).

Molecular Structure and Spectra Studies

  • Studies on 4,4'-Dihydroxydiphenyl ether and similar compounds have been conducted to understand their molecular structure, infrared spectra, Raman spectra, and NMR chemical shifts. Such studies are crucial for predicting the properties of materials where experimental results are challenging to obtain (Fu Liu et al., 2013).

Polymer/Solution Interface Studies

  • This compound has been used in studies exploring molecular interactions between biological molecules and polymer materials. For instance, research involving peptides and deuterated polystyrene used this compound to determine peptide conformations and polymer surface orientation (Ting Lin et al., 2020).

Fluorescence Studies

  • The fluorescence properties of 4,4'-Dihydroxybiphenyl and its derivatives have been investigated for potential applications in detecting hydroxybiphenyls in biological materials. Such studies provide valuable insights into the development of analytical techniques in biochemistry and pharmacology (J. Bridges et al., 1965).

Safety and Hazards

4,4’-Dihydroxybiphenyl is harmful in contact with skin and causes skin irritation . It also causes serious eye irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests potential future directions for the use of 4,4’-Dihydroxybiphenyl-D8 in drug development and research.

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxybiphenyl-D8 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 4,4’-Dihydroxybiphenyl-D8 and these enzymes often involves hydroxylation reactions, where the compound acts as a substrate. Additionally, 4,4’-Dihydroxybiphenyl-D8 can bind to estrogen receptors, influencing the activity of these receptors and modulating gene expression related to estrogenic activity .

Cellular Effects

The effects of 4,4’-Dihydroxybiphenyl-D8 on various cell types and cellular processes are profound. In hepatocytes, it can alter the expression of genes involved in detoxification pathways, thereby affecting cellular metabolism. In breast cancer cells, 4,4’-Dihydroxybiphenyl-D8 has been shown to influence cell signaling pathways, particularly those related to estrogen receptor signaling. This can lead to changes in cell proliferation and apoptosis, highlighting its potential impact on cancer cell biology .

Molecular Mechanism

At the molecular level, 4,4’-Dihydroxybiphenyl-D8 exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the hydroxylation of the compound and subsequent metabolic transformations. This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, 4,4’-Dihydroxybiphenyl-D8 can modulate gene expression by interacting with nuclear receptors such as estrogen receptors, thereby influencing transcriptional activity and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxybiphenyl-D8 can change over time. The compound is relatively stable, but its degradation products can accumulate and affect long-term cellular functions. In vitro studies have shown that prolonged exposure to 4,4’-Dihydroxybiphenyl-D8 can lead to adaptive responses in cells, such as upregulation of detoxification enzymes. In vivo studies indicate that the compound’s stability and effects can vary depending on the biological matrix and environmental conditions .

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxybiphenyl-D8 in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including liver toxicity and disruption of endocrine functions. Studies in rodents have demonstrated that high doses of 4,4’-Dihydroxybiphenyl-D8 can lead to significant alterations in liver enzyme activities and hormone levels .

Metabolic Pathways

4,4’-Dihydroxybiphenyl-D8 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 4,4’-Dihydroxybiphenyl-D8 with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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